
H-Glu-Lys-Ser-Leu-Gly-Glu-Ala-Asp-Lys-Ala-Asp-Val-Asp-Val-Leu-Thr-Lys-Ala-Lys-Ser-Gln-OH
Vue d'ensemble
Description
H-Glu-Lys-Ser-Leu-Gly-Glu-Ala-Asp-Lys-Ala-Asp-Val-Asp-Val-Leu-Thr-Lys-Ala-Lys-Ser-Gln-OH is a specific segment of the parathyroid hormone, which is a key regulator of calcium and phosphate metabolism in the body. This fragment is derived from the larger parathyroid hormone molecule, which is initially produced as a 115-amino-acid polypeptide and then cleaved to yield the active 84-amino-acid peptide
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of parathyroid hormone [asp76]-human: fragment 64-84 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The initial amino acid is attached to the resin.
Deprotection and Coupling: The protecting group on the amino acid is removed, and the next amino acid is coupled using activating agents like HBTU or DIC.
Cleavage and Purification: Once the peptide chain is complete, it is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this peptide fragment may involve large-scale SPPS with automated peptide synthesizers. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for research and therapeutic applications.
Analyse Des Réactions Chimiques
Types of Reactions
H-Glu-Lys-Ser-Leu-Gly-Glu-Ala-Asp-Lys-Ala-Asp-Val-Asp-Val-Leu-Thr-Lys-Ala-Lys-Ser-Gln-OH can undergo various chemical reactions, including:
Oxidation: This reaction can occur at methionine residues, leading to the formation of methionine sulfoxide.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues within the peptide can be substituted with analogs to study structure-activity relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid analogs and coupling agents like HBTU.
Major Products
The major products of these reactions include oxidized or reduced forms of the peptide and analogs with substituted amino acids, which can be used to study the peptide’s biological activity.
Applications De Recherche Scientifique
H-Glu-Lys-Ser-Leu-Gly-Glu-Ala-Asp-Lys-Ala-Asp-Val-Asp-Val-Leu-Thr-Lys-Ala-Lys-Ser-Gln-OH has several scientific research applications:
Chemistry: Used in studies to understand peptide synthesis and modification.
Biology: Investigated for its role in calcium and phosphate metabolism.
Medicine: Explored as a potential therapeutic agent for conditions related to parathyroid hormone deficiency or excess.
Industry: Utilized in the development of diagnostic assays and therapeutic formulations.
Mécanisme D'action
The mechanism of action of parathyroid hormone [asp76]-human: fragment 64-84 involves its interaction with the type 1 parathyroid hormone/parathyroid hormone-related protein receptor (PTHR1). This interaction triggers a cascade of intracellular signaling pathways that regulate calcium and phosphate homeostasis . The peptide fragment can modulate the activity of adenylate cyclase, leading to increased cyclic AMP (cAMP) levels and subsequent activation of protein kinase A (PKA).
Comparaison Avec Des Composés Similaires
Similar Compounds
Parathyroid hormone (1-84): The full-length active hormone.
Parathyroid hormone (1-34): A shorter fragment with potent biological activity.
Parathyroid hormone-related protein (PTHrP): A protein with similar functions but different structure.
Uniqueness
H-Glu-Lys-Ser-Leu-Gly-Glu-Ala-Asp-Lys-Ala-Asp-Val-Asp-Val-Leu-Thr-Lys-Ala-Lys-Ser-Gln-OH is unique due to its specific sequence and biological properties. Unlike the full-length hormone or other fragments, this particular segment may have distinct effects on receptor binding and signaling pathways, making it a valuable tool for research and potential therapeutic applications.
Propriétés
IUPAC Name |
(4S)-4-amino-5-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(1S)-4-amino-1-carboxy-4-oxobutyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C94H162N26O36/c1-43(2)35-58(113-90(151)64(42-122)117-84(145)55(24-16-20-34-98)107-78(139)51(99)25-29-67(126)127)79(140)101-40-66(125)105-56(27-30-68(128)129)82(143)104-49(11)76(137)111-60(37-69(130)131)85(146)108-52(21-13-17-31-95)80(141)103-48(10)77(138)112-61(38-70(132)133)87(148)118-73(46(7)8)92(153)115-62(39-71(134)135)88(149)119-72(45(5)6)91(152)114-59(36-44(3)4)86(147)120-74(50(12)123)93(154)109-53(22-14-18-32-96)81(142)102-47(9)75(136)106-54(23-15-19-33-97)83(144)116-63(41-121)89(150)110-57(94(155)156)26-28-65(100)124/h43-64,72-74,121-123H,13-42,95-99H2,1-12H3,(H2,100,124)(H,101,140)(H,102,142)(H,103,141)(H,104,143)(H,105,125)(H,106,136)(H,107,139)(H,108,146)(H,109,154)(H,110,150)(H,111,137)(H,112,138)(H,113,151)(H,114,152)(H,115,153)(H,116,144)(H,117,145)(H,118,148)(H,119,149)(H,120,147)(H,126,127)(H,128,129)(H,130,131)(H,132,133)(H,134,135)(H,155,156)/t47-,48-,49-,50+,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,72-,73-,74-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBGHVCVJPZCSKR-FCYLZPHTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C94H162N26O36 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30745598 | |
| Record name | L-alpha-Glutamyl-L-lysyl-L-seryl-L-leucylglycyl-L-alpha-glutamyl-L-alanyl-L-alpha-aspartyl-L-lysyl-L-alanyl-L-alpha-aspartyl-L-valyl-L-alpha-aspartyl-L-valyl-L-leucyl-L-threonyl-L-lysyl-L-alanyl-L-lysyl-L-seryl-L-glutamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30745598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
2232.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133448-19-8 | |
| Record name | L-alpha-Glutamyl-L-lysyl-L-seryl-L-leucylglycyl-L-alpha-glutamyl-L-alanyl-L-alpha-aspartyl-L-lysyl-L-alanyl-L-alpha-aspartyl-L-valyl-L-alpha-aspartyl-L-valyl-L-leucyl-L-threonyl-L-lysyl-L-alanyl-L-lysyl-L-seryl-L-glutamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30745598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Methoxyoxepino[3,2-d]isoxazole](/img/structure/B589915.png)
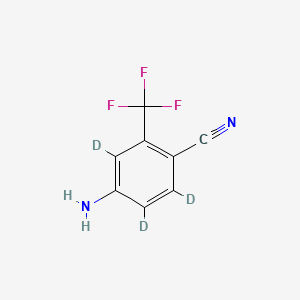
![Bicyclo[2.2.1]heptane, 7-methylene-2-(1-methylethyl)- (9CI)](/img/new.no-structure.jpg)
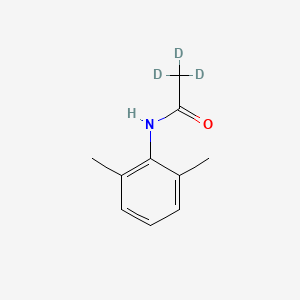
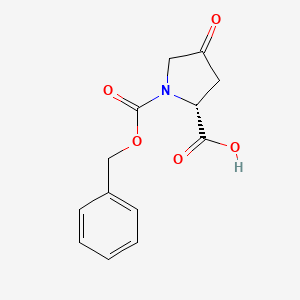


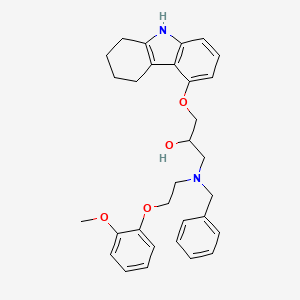
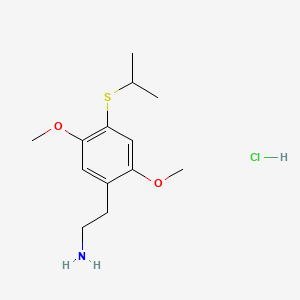

![2-Bromo-1-[(2S,3R)-3-methyloxolan-2-yl]ethan-1-one](/img/structure/B589937.png)

